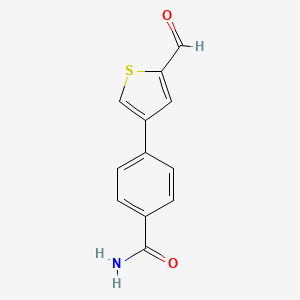

4-(5-Formylthiophen-3-yl)benzamide

Description

4-(5-Formylthiophen-3-yl)benzamide is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position.

Properties

Molecular Formula |

C12H9NO2S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

4-(5-formylthiophen-3-yl)benzamide |

InChI |

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)10-5-11(6-14)16-7-10/h1-7H,(H2,13,15) |

InChI Key |

BOVLLAGRUWBRNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-3-yl)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable precursor, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one, with thiourea in the presence of sodium acetate and acetic acid at 60-70°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-(5-Carboxythiophen-3-yl)benzamide.

Reduction: 4-(5-Hydroxymethylthiophen-3-yl)benzamide.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(5-Formylthiophen-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences between 4-(5-Formylthiophen-3-yl)benzamide and related benzamide derivatives:

Key Observations :

Critical Analysis :

- The formyl-thiophene moiety in this compound may confer dual functionality: the formyl group could act as a Michael acceptor (common in chalcone-based cytotoxics ), while the thiophene ring enables π-π stacking with aromatic residues in enzyme active sites.

Physicochemical Properties

| Property | This compound | LMM5 | 5a (Thiadiazole-chalcone) |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.1 | ~2.5 |

| Solubility | Moderate (polar formyl group) | Low (sulfamoyl) | Low (chalcone) |

| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (reactive chalcone) |

Notes:

- Sulfamoyl and sulfone groups (e.g., LMM5, ) enhance stability but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.